1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a compound related to piperidine derivatives, which are significant in medicinal chemistry and synthetic organic chemistry due to their presence in a variety of pharmacologically active molecules.
Synthesis Analysis
1-(Methoxycarbonyl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving N,N-bis(2-hydroxyethyl)amine by N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, improving yield by more than 10% compared to previous methods (L. Chun, 2000). Other synthesis methods involve relay catalytic cascade reactions or acylation and substitution techniques to form related structures.
Molecular Structure Analysis
The molecular and vibrational structure of a similar compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, has been extensively studied using techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy. The studies offer insights into the bond formations, charge distributions, and energy transitions applicable to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (V. Vitnik & Ž. Vitnik, 2015).
Scientific Research Applications
Oxindole Synthesis
This compound is used in the synthesis of oxindoles, which are important in medicinal chemistry. A study discusses its role in palladium-catalyzed C-H functionalization, which is a key step in the process (Magano, Kiser, Shine, & Chen, 2014).
Piperidine Skeleton Modification
Another research explored the regio- and stereo-selective introduction of a bis(methoxycarbonyl)methyl group into the piperidine skeleton, which is crucial for synthesizing various piperidine derivatives (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).
Aminocarbonylation Reactions
The compound is also used as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions, an important process in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Electrochemical Studies
Research has been conducted on the electrochemical oxidation of nitriles of this compound, exploring its role in cardiovascular activity and synthesis (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).
Synthesis of Vandetanib Intermediate
It is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The synthesis involves multiple steps, including acylation and sulfonation (Wang, Wang, Tang, & Xu, 2015).
Reduction of N-alkoxycarbonyl Derivatives
This compound is involved in the reduction of N-alkoxycarbonyl derivatives of alpha-iminocarboxylic acids, which has applications in the synthesis of various organic compounds (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).
Alkaloid Synthesis
It's used in the synthesis of trans-2,6-disubstituted piperidine-related alkaloids, demonstrating its utility in the preparation of complex organic molecules (Takahata, Saito, & Ichinose, 2006).
Preparation of Hydrochloride
The compound is used in the preparation of hydrochloride derivatives for various chemical processes (Rui, 2010).
Substituent Effects in Piperidine Derivatives
Its derivatives are studied for their stereochemistry and acidity, important for understanding the properties of piperidine-based compounds (Caddy & Utley, 1973).
Structural Studies
This compound is also used in structural studies, such as X-ray diffraction and NMR analysis, to understand the molecular structure of complex chemical entities (Dega-Szafran, Fojud, Katrusiak, & Szafran, 2009).
Safety And Hazards
properties
IUPAC Name |
1-methoxycarbonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGMCHKKYRKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363425 | |
Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
197585-42-5 | |
Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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